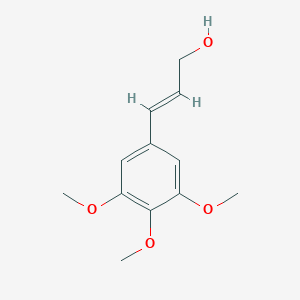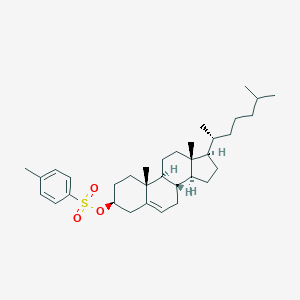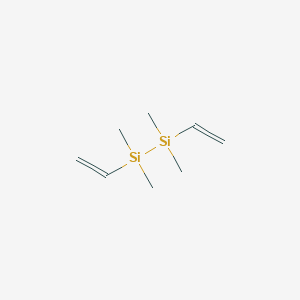
Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-” is a chemical compound with the formula C8H18Si2. It has a molecular weight of 170.3995 . It is also known by other names such as 1,2-Divinyl-1,1,2,2-tetramethyldisilane .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,1,2,2-Tetramethyl-1,2-diphenyldisilane has been synthesized from dimethylphenylsilane, which was catalytically dehydrogenated and condensed in the presence of platinum complexes . Another related compound, 1,2-Dihydroxy-tetramethyldisilane, has been synthesized by hydrolysis of 1,2-dichloro-tetramethyldisilane .Scientific Research Applications
Gas Phase Ion Energetics
This compound has been studied for its gas phase ion energetics . The ionization energy determinations have been conducted, providing valuable data for understanding the compound’s behavior in the gas phase .
Luminescent Molecules
Disilane-linked donor‒acceptor‒donor triads, which include this compound, have been synthesized to investigate the effects of substituents on the photophysical properties . These molecules exhibit photoabsorption and emission characteristics arising from intramolecular charge transfer .
Solid-State Emission
The compound has been found to emit blue to green fluorescence in CH2Cl2 solution and in the solid state . Notably, one of the compounds showed fluorescence with an absolute quantum yield of 0.17 in the solid state but showed no fluorescence in CH2Cl2 .
Chemical Synthesis
This compound has been used in the catalytic dehydrogenation and condensation in the presence of platinum complexes . This process leads to the formation of 1,1,2,2-tetramethyl-1,2-diphenyl-disilane .
Chemisorption Studies
The molecular mechanism for disilane adsorption, including this compound, has been a subject of study . Understanding these mechanisms can provide insights into film growth processes .
Material Science
This compound is used in the field of material science, particularly in the production of silicon compounds . These compounds are used for a variety of applications, including the production of inert silicone materials and reactive silicones for formulating .
Safety And Hazards
The safety data sheet for “Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl-” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water .
properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-7-9(3,4)10(5,6)8-2/h7-8H,1-2H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHUUJEEHDUMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932468 |
Source


|
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
CAS RN |
1450-29-9 |
Source


|
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

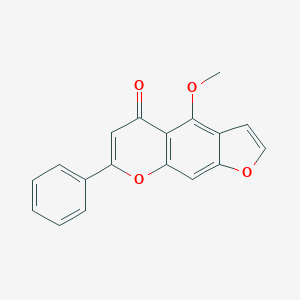
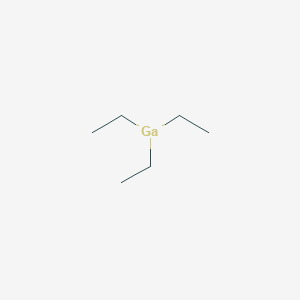

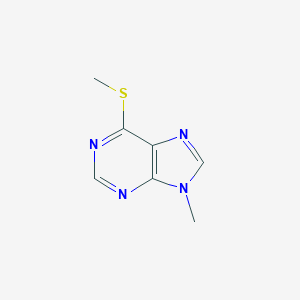

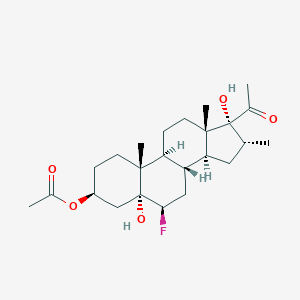
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
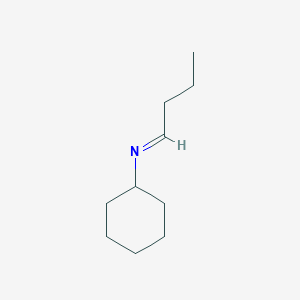
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)

